molecular formula C8H9NO B6142263 N-[(2-methylphenyl)methylidene]hydroxylamine CAS No. 14683-79-5

N-[(2-methylphenyl)methylidene]hydroxylamine

Cat. No.: B6142263
CAS No.: 14683-79-5
M. Wt: 135.16 g/mol
InChI Key: ARLLNMVPNCXCIM-TWGQIWQCSA-N
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Description

N-[(2-methylphenyl)methylidene]hydroxylamine is an organic compound with the molecular formula C₈H₉NO and a molecular weight of 135.16 g/mol . . This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H318, and H335 . These codes indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

2-Methylbenzaldehyde oxime, also known as N-[(2-methylphenyl)methylidene]hydroxylamine, is an organic compound that primarily targets aldehydes and ketones . The compound acts as a nucleophile, reacting with these targets to form oximes .

Mode of Action

The mode of action of 2-Methylbenzaldehyde oxime involves a reaction with aldehydes and ketones to form oximes . In this reaction, the nitrogen in the oxime acts as a nucleophile, reacting with the partially positive carbon in the aldehyde or ketone . This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The formation of an oxime ether moiety is one way to combine different structural elements into one molecule . This gives the possibility of composing compounds that exhibit various biological activity .

Pharmacokinetics

Oximes in general are known to have diverse biological and pharmacological applications . They are renowned for their widespread applications as organophosphate (OP) antidotes, drugs, and intermediates for the synthesis of several pharmacological derivatives .

Result of Action

The result of the action of 2-Methylbenzaldehyde oxime is the formation of oximes from aldehydes and ketones . This reaction is essentially irreversible, leading to the dehydration of the adduct . The formation of oximes can have various biological implications, depending on the specific aldehyde or ketone involved .

Action Environment

The action of 2-Methylbenzaldehyde oxime can be influenced by various environmental factors. For instance, the presence of a base can facilitate the reaction of the compound with aldehydes and ketones to form oximes . Additionally, the reaction can be influenced by the temperature and the solvent used .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(2-methylphenyl)methylidene]hydroxylamine can be synthesized through the reaction of 2-methylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate . The reaction typically occurs in an aqueous or alcoholic medium at room temperature. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the same synthetic route as mentioned above. The scalability of the reaction and the purification process would be optimized for industrial production.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methylphenyl)methylidene]hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of nitroso compounds.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted hydroxylamines.

Scientific Research Applications

N-[(2-methylphenyl)methylidene]hydroxylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde oxime: Similar structure but lacks the methyl group on the phenyl ring.

    Acetophenone oxime: Contains a carbonyl group instead of the aldehyde group.

    Benzaldoxime: Similar structure but without the methyl group.

Uniqueness

N-[(2-methylphenyl)methylidene]hydroxylamine is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and interaction with molecular targets. This structural feature can also affect its physical properties, such as melting point and solubility, making it distinct from other similar compounds.

Properties

CAS No.

14683-79-5

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

(NZ)-N-[(2-methylphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C8H9NO/c1-7-4-2-3-5-8(7)6-9-10/h2-6,10H,1H3/b9-6-

InChI Key

ARLLNMVPNCXCIM-TWGQIWQCSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=N\O

SMILES

CC1=CC=CC=C1C=NO

Canonical SMILES

CC1=CC=CC=C1C=NO

Origin of Product

United States

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